3-(Benzofuran-2-yl)oxetan-3-ol
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Overview
Description
3-(Benzofuran-2-yl)oxetan-3-ol is a compound that features a benzofuran ring fused to an oxetane ring with a hydroxyl group attached to the oxetane. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzofuran-2-yl)oxetan-3-ol typically involves the construction of the benzofuran ring followed by the formation of the oxetane ring. One common method is the cyclization of a suitable precursor under acidic or basic conditions. For example, a benzofuran derivative can be reacted with an epoxide to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for high yield and purity, would apply. Techniques like microwave-assisted synthesis and proton quantum tunneling have been explored for related compounds and could potentially be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Benzofuran-2-yl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzofuran ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Could be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Benzofuran-2-yl)oxetan-3-ol is not fully understood. benzofuran derivatives are known to interact with various molecular targets, including enzymes and receptors, which could explain their diverse biological activities . The hydroxyl group in the oxetane ring may also play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its biological activities.
Oxetane: A four-membered ring compound with unique chemical properties.
Benzothiophene: Similar to benzofuran but with a sulfur atom instead of oxygen.
Uniqueness
3-(Benzofuran-2-yl)oxetan-3-ol is unique due to the combination of the benzofuran and oxetane rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-11(6-13-7-11)10-5-8-3-1-2-4-9(8)14-10/h1-5,12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQPFOJKMRDIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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